molecular formula C16H23ClSi B13423069 1-(Chlorodimethylsilyl)-3-pentyl-1H-indene

1-(Chlorodimethylsilyl)-3-pentyl-1H-indene

Cat. No.: B13423069
M. Wt: 278.89 g/mol
InChI Key: YIGPKNPKNTUEEN-UHFFFAOYSA-N
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Description

1-(Chlorodimethylsilyl)-3-pentyl-1H-indene is an organosilicon compound characterized by the presence of a chlorodimethylsilyl group attached to a pentyl-substituted indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chlorodimethylsilyl)-3-pentyl-1H-indene typically involves the reaction of 3-pentyl-1H-indene with chlorodimethylsilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Starting Materials: 3-pentyl-1H-indene and chlorodimethylsilane.

    Catalyst: A suitable catalyst such as platinum or palladium.

    Reaction Conditions: The reaction is conducted at elevated temperatures (typically around 100-150°C) under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Chlorodimethylsilyl)-3-pentyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the chlorodimethylsilyl group to a hydrosilyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.

Major Products:

    Oxidation: Silanol derivatives.

    Reduction: Hydrosilyl derivatives.

    Substitution: Various substituted silyl compounds depending on the nucleophile used.

Scientific Research Applications

1-(Chlorodimethylsilyl)-3-pentyl-1H-indene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in modifying biological molecules for improved stability and functionality.

    Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Chlorodimethylsilyl)-3-pentyl-1H-indene involves the interaction of the chlorodimethylsilyl group with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of new chemical structures. The pathways involved include:

    Formation of Si-O bonds: Through oxidation reactions.

    Formation of Si-C bonds: Via substitution reactions with carbon-based nucleophiles.

Comparison with Similar Compounds

  • 1-(Dichloromethylsilyl)-3-pentyl-1H-indene
  • 1-(Trimethylsilyl)-3-pentyl-1H-indene
  • 1-(Dimethylsilyl)-3-pentyl-1H-indene

Comparison: 1-(Chlorodimethylsilyl)-3-pentyl-1H-indene is unique due to the presence of the chlorodimethylsilyl group, which imparts distinct reactivity compared to its analogs. For instance, the dichloromethylsilyl derivative exhibits different reactivity patterns in substitution reactions, while the trimethylsilyl and dimethylsilyl derivatives show variations in their stability and reactivity towards oxidation and reduction.

Properties

Molecular Formula

C16H23ClSi

Molecular Weight

278.89 g/mol

IUPAC Name

chloro-dimethyl-(3-pentyl-1H-inden-1-yl)silane

InChI

InChI=1S/C16H23ClSi/c1-4-5-6-9-13-12-16(18(2,3)17)15-11-8-7-10-14(13)15/h7-8,10-12,16H,4-6,9H2,1-3H3

InChI Key

YIGPKNPKNTUEEN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(C2=CC=CC=C21)[Si](C)(C)Cl

Origin of Product

United States

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